5-BDBD

Description

What is 5-BDBD?

this compound is an effective P2X4 receptor antagonist. It blocks completely the nitroglycerin (NTG)-induced acute and basal hyperalgesia. Furthermore, it does not exhibit any negative antagonistic impact over other receptors. This compound inhibited capillary dilation caused by ATP in the spiral ligaments of the guinea-pig and decreased long-term Potentiation (LTP) in hippocampal rat slices. It was also demonstrated to increase the survival in activated cells in presence of 1 mM ATP.Structure

3D Structure

Properties

IUPAC Name |

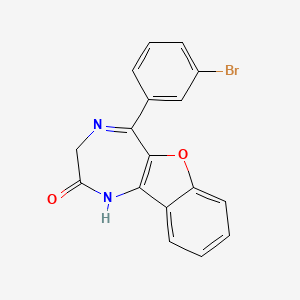

5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYMVQPXXTZHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431707 | |

| Record name | 5-BDBD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768404-03-1 | |

| Record name | 5-BDBD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 768404-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-BDBD on P2X4 Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3][4] These receptors are crucial in various physiological and pathophysiological processes, including neuropathic pain, inflammation, and immune responses.[1][2][3][5] Consequently, the P2X4 receptor has emerged as a significant therapeutic target.[2][3] 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a notable small molecule identified as a potent and selective antagonist of the P2X4 receptor.[6][7] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the experimental protocols used for its characterization, and its interaction with the P2X4 receptor signaling pathway.

Core Mechanism of Action: An Allosteric Modulator

The precise mechanism of action for this compound has been a subject of investigation, with early studies suggesting a competitive antagonism.[8][9][10] These initial findings were based on observations that this compound caused a rightward shift in the ATP concentration-response curve without reducing the maximal response, a classic indicator of competitive inhibition.[9]

-

At higher concentrations, this compound reduces the maximal response to ATP, which is inconsistent with a purely competitive mechanism.[1][10]

-

Radioligand binding studies have shown that this compound does not displace the binding of ATP analogs, indicating it does not bind to the orthosteric (ATP-binding) site.[1]

-

Molecular modeling and site-directed mutagenesis have identified a putative allosteric binding site for this compound located between two subunits in the body region of the P2X4 receptor.[2] Key residues involved in this binding are proposed to be M109, F178, Y300, and I312 on one subunit, and R301 on the adjacent subunit.[2]

It is hypothesized that this compound binds to the closed state of the channel and inhibits its opening, but it has poor efficacy in inhibiting a channel that is already in an open or desensitizing state.[2] This is likely due to a conformational change in the allosteric binding site upon channel activation.[2]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified across various studies and species. The data below is summarized from electrophysiological and calcium influx experiments.

| Parameter | Receptor | Cell Line | Value | Reference |

| IC50 | Rat P2X4 | HEK293 cells | 0.75 µM | [7][8][11][12] |

| IC50 | Human P2X4 | Chinese Hamster Ovary (CHO) cells | 0.50 µM | [6] |

| IC50 | Human P2X4 | HEK293 cells | 1.2 µM | [9] |

| Inhibition | Rat P2X1 | HEK293 cells | 13% at 10 µM | [8][11] |

| Inhibition | Rat P2X3 | HEK293 cells | 35% at 10 µM | [8][11] |

| Effect | Rat P2X2a, P2X2b, P2X7 | HEK293 cells | No significant effect at 10 µM | [8][11] |

Table 1: Summary of quantitative data for this compound's activity on P2X receptors.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a suite of established biophysical and cellular techniques.

1. Whole-Cell Patch-Clamp Electrophysiology This is the gold-standard method for directly measuring ion channel activity.

-

Objective: To measure ATP-gated ion currents through P2X4 receptors in the presence and absence of this compound.

-

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently transfected with cDNA encoding the P2X4 receptor. These cells are chosen for their low endogenous expression of purinergic receptors.

-

Recording: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative membrane potential (e.g., -60 mV).

-

Drug Application: ATP is applied to the cell to elicit an inward current. To test the effect of this compound, the antagonist is pre-applied for a set duration (e.g., 2 minutes) before being co-applied with ATP.[11][12]

-

Data Analysis: The peak amplitude of the ATP-induced current is measured. Concentration-response curves for ATP are generated in the presence of fixed concentrations of this compound to determine effects on EC50 and maximal response. Concentration-inhibition curves for this compound are generated at a fixed ATP concentration to calculate the IC50 value.[9][11]

-

2. Calcium Influx Assays These assays provide a higher-throughput method to assess ion channel function by measuring the influx of calcium, a permeable cation for P2X4 receptors.

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following P2X4 receptor activation.

-

Methodology:

-

Cell Preparation: Transfected cells are plated in multi-well plates and loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[4]

-

Measurement: A fluorescence plate reader or microscope is used to monitor fluorescence changes over time. Baseline fluorescence is established before the addition of compounds.

-

Compound Addition: this compound is added to the wells for a pre-incubation period. Subsequently, ATP is added to stimulate the P2X4 receptors, and the resulting change in fluorescence (indicating Ca²⁺ influx) is recorded.[9]

-

Data Analysis: The peak fluorescence response or the area under the curve is quantified to determine the level of inhibition by this compound.[9]

-

3. Site-Directed Mutagenesis This technique is used to identify specific amino acid residues that are critical for drug binding and action.

-

Objective: To pinpoint the binding site of this compound on the P2X4 receptor.

-

Methodology:

-

Hypothesis Generation: Based on molecular modeling or chimeric receptor studies, specific amino acid residues within the P2X4 protein are hypothesized to be part of the this compound binding pocket.[2]

-

Mutation: The cDNA for the P2X4 receptor is altered to change these specific residues to other amino acids (e.g., alanine scanning or substitution with a corresponding residue from an insensitive P2X subtype like P2X2).[1]

-

Functional Testing: The mutated receptors are expressed in cells, and their sensitivity to this compound is tested using patch-clamp electrophysiology or calcium assays.

-

Analysis: A significant reduction in the inhibitory effect of this compound on a mutant receptor compared to the wild-type receptor implicates that residue in the drug's mechanism of action.[1][2]

-

Mandatory Visualizations

Caption: Proposed allosteric inhibition mechanism of this compound on the P2X4 receptor.

Caption: Workflow for characterizing the mechanism of action of a P2X4 antagonist.

Caption: P2X4 receptor signaling cascade and the inhibitory point of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of P2X4 receptors. While initial studies were ambiguous, the current consensus, supported by robust electrophysiological and molecular data, establishes this compound as a potent, selective, and non-competitive negative allosteric modulator of the P2X4 receptor.[1][2][11] It exerts its inhibitory effect by binding to a distinct allosteric site, thereby preventing the channel from opening in response to ATP.[2] This detailed understanding of its mechanism of action is critical for its application in preclinical research and for the development of novel therapeutics targeting P2X4-mediated pathologies.

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 4. Methods for studying P2X4 receptor ion channels in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. karger.com [karger.com]

- 10. The characterisation of this compound antagonism of human P2X4 ion channels. - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 11. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biologic.net [biologic.net]

An In-depth Technical Guide to 5-BDBD: A Selective P2X4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, is a significant emerging therapeutic target for conditions involving neuroinflammation and neuropathic pain. This guide consolidates the available chemical, pharmacological, and biological data for this compound, presents detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the benzofurodiazepine class.[1] Its structure is characterized by a fusion of benzofuran and diazepine ring systems with a bromophenyl substituent.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | [1][2] |

| CAS Number | 768404-03-1 | [3] |

| Molecular Formula | C₁₇H₁₁BrN₂O₂ | [3] |

| Molecular Weight | 355.19 g/mol | [3] |

| Canonical SMILES | O=C(CN=C1c2cccc(Br)c2)Nc2c1[o]c1ccccc21 | [4] |

| Purity | ≥98% (by HPLC) | [2][3] |

| Solubility | Soluble to 100 mM in DMSO | [3] |

| Storage | Store at Room Temperature (Solid) |[3] |

Synthesis

A specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the reviewed literature. The initial discovery is widely attributed to Donnelly-Roberts et al. (2008), though the paper focuses on pharmacological characterization.[5][6] However, the synthesis of radiolabeled analogs and other related benzodiazepinone derivatives suggests a plausible synthetic route.[7][8] This likely involves a multi-step process starting from a substituted 2-aminophenol, followed by the construction of the fused benzofuran ring, and subsequent formation of the diazepinone ring through cyclization reactions.

Pharmacological Properties

This compound is a highly selective antagonist of the P2X4 receptor. Its mechanism of action has been a subject of discussion, with initial reports suggesting competitive antagonism, while more recent evidence points towards a negative allosteric modulation.[4][9] It does not compete with ATP at the orthosteric binding site but instead binds to an allosteric site located between two subunits of the P2X4 receptor.[4]

Table 2: Pharmacological Activity of this compound

| Parameter | Species / Cell Line | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ | Human P2X4 / CHO Cells | 0.50 µM | [3][5] |

| IC₅₀ | Rat P2X4 / HEK293 Cells | 0.75 µM | [9][10] |

| Mechanism | Human P2X4 | Negative Allosteric Modulator | [4] |

| Effect on ATP EC₅₀ | Rat P2X4 / HEK293 Cells | Shifts EC₅₀ from 4.7 µM to 15.9 µM (at 1 µM this compound) |[9] |

Table 3: Selectivity Profile of this compound

| Receptor Subtype | Species | Inhibition at 10 µM this compound | Reference(s) |

|---|---|---|---|

| P2X1 | Rat | ~13% | [9][11] |

| P2X2a / P2X2b | Rat | No significant inhibition | [9][11] |

| P2X3 | Rat | ~35% | [9][11] |

| P2X7 | Rat | No significant inhibition |[9][11] |

Biological Activity and Signaling Pathway

This compound's primary biological effect stems from its inhibition of P2X4 receptors, which are significantly upregulated in microglia following peripheral nerve injury.[2] This upregulation is a critical step in the pathogenesis of neuropathic pain. The antagonism of P2X4 by this compound has been shown to reverse pain behaviors and reduce long-term potentiation (LTP) in hippocampal slices.[5][9]

The key signaling pathway involves the activation of microglial P2X4 receptors by ATP released from injured neurons. This triggers a cascade leading to the release of Brain-Derived Neurotrophic Factor (BDNF), which then acts on dorsal horn neurons to alter their chloride ion gradient, ultimately causing the disinhibition of pain signals.

Experimental Protocols

Protocol: Whole-Cell Electrophysiology for IC₅₀ Determination

This protocol is adapted from methodologies used to characterize the antagonist actions of this compound at the rat P2X4 receptor.[9]

-

Cell Culture:

-

HEK293 cells are transiently transfected with the cDNA encoding for the target P2X4 receptor subunit.

-

Cells are cultured in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Recordings are typically performed 24-48 hours post-transfection.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 CaCl₂, 10 HEPES, and 11 EGTA. Adjust pH to 7.2 with CsOH.

-

Agonist/Antagonist Solutions: Prepare a stock solution of ATP (e.g., 10 mM in external solution). Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute both in the external solution to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.

-

-

Electrophysiological Recording:

-

Transfer transfected cells to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber continuously with the external solution.

-

Obtain a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with the internal solution.

-

Clamp the membrane potential at -60 mV.

-

Establish a stable baseline current.

-

To determine the IC₅₀, apply a consistent concentration of ATP (e.g., 10 µM, corresponding to the EC₅₀-EC₇₀) to elicit a control current.

-

Perform a 2-minute pre-application of a specific concentration of this compound, followed by co-application of this compound with the same ATP concentration.[9]

-

Allow for a washout period (e.g., 4-5 minutes) between applications to ensure receptor recovery.

-

Repeat the process for a range of this compound concentrations (e.g., 0.1 µM to 30 µM).

-

Record the peak inward current for each application.

-

-

Data Analysis:

-

Normalize the current amplitude in the presence of this compound to the control ATP-gated current.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a standard sigmoidal dose-response equation to calculate the IC₅₀ value.

-

Protocol: Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol describes a general method for inducing and recording LTP in the CA1 region of the hippocampus to test the effect of compounds like this compound.[9][13]

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat).

-

Rapidly dissect the brain and immerse it in ice-cold, carbogenated (95% O₂ / 5% CO₂) cutting solution (a modified ACSF, often with sucrose replacing NaCl).

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an incubation chamber containing standard ACSF (in mM: 120 NaCl, 3 KCl, 1.2 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 11 D-glucose) saturated with carbogen.

-

Allow slices to recover for at least 1 hour at a controlled temperature (e.g., 28-32°C).

-

-

Field Potential Recording:

-

Transfer a single slice to a submersion recording chamber continuously perfused with carbogenated ACSF.

-

Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a baseline synaptic response by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.

-

-

Pharmacology and LTP Induction:

-

After establishing a stable baseline, perfuse the slice with ACSF containing this compound for a pre-incubation period (e.g., 20-30 minutes).

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of multiple trains of bursts (e.g., 4 pulses at 100 Hz), with the bursts repeated at 5 Hz.[13]

-

Continue recording the fEPSP at the baseline frequency for at least 60 minutes post-induction.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP for each time point.

-

Normalize all fEPSP slope values to the average slope recorded during the stable baseline period.

-

Compare the magnitude of potentiation (the percentage increase in fEPSP slope 60 minutes after HFS) between control slices and slices treated with this compound. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2X4 receptor. Its high selectivity makes it instrumental in studies of neuroinflammation, neuropathic pain, and synaptic plasticity. While its mechanism is now better understood as allosteric, further research into its pharmacokinetic profile is necessary to fully evaluate its therapeutic potential. The protocols and data presented in this guide offer a robust foundation for researchers utilizing this compound in their investigations.

References

- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and preliminary biological evaluation of radiolabeled this compound analogs as new candidate PET radioligands for P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. corpus.ulaval.ca [corpus.ulaval.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 12. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

5-BDBD: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of the P2X4 receptor antagonist, 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), in dimethyl sulfoxide (DMSO). This document is intended to serve as a critical resource for researchers in drug discovery and development, offering detailed data, experimental protocols, and visual aids to ensure the accurate and effective use of this compound in a laboratory setting.

Core Compound Information

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 355.19 g/mol | [2] |

| CAS Number | 768404-03-1 | [2] |

Quantitative Solubility Data in DMSO

The solubility of this compound in DMSO has been reported by multiple suppliers, with some variation in the exact values. It is crucial to use anhydrous, freshly opened DMSO for optimal dissolution, as hygroscopic DMSO can negatively impact solubility.[2][3] To aid in dissolution, especially at higher concentrations, gentle warming (up to 60°C) and ultrasonication can be employed.[2]

| Supplier/Source | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| MedchemExpress | 62.5 | 175.96 | Requires ultrasonic and warming to 60°C.[2] |

| R&D Systems | Soluble to 100 mM | 100 | No specific conditions mentioned. |

| Tocris Bioscience | 35.52 | 100 | No specific conditions mentioned. |

| Selleck Chemicals | 71 | 199.89 | Advises using fresh DMSO.[3] |

Stability of this compound in DMSO Stock Solutions

Proper storage of this compound stock solutions in DMSO is critical to prevent degradation and ensure the reproducibility of experimental results. The following table summarizes the recommended storage conditions and stability periods. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot stock solutions into smaller, single-use volumes.[2][3]

| Storage Temperature | Storage Period | Source |

| -80°C | 6 months to 1 year | [2][3] |

| -20°C | 1 month | [2][3] |

Experimental Protocols

While specific experimental data on the stability of this compound is not extensively published, the following are generalized, best-practice protocols for assessing the solubility and stability of small molecules like this compound in DMSO.

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer (from a DMSO stock)

This protocol determines the solubility of a compound in an aqueous buffer, which is often more physiologically relevant than its solubility in pure DMSO.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved, using sonication or gentle warming if necessary.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: In a 96-well microplate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., PBS, pH 7.4), achieving a final DMSO concentration of 1%.

-

Incubation and Measurement: Mix the plate on a shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature). Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is considered the kinetic solubility.

Protocol 2: Stability Assessment in DMSO via HPLC

This protocol evaluates the chemical stability of this compound in a DMSO stock solution under various storage conditions.

-

Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into multiple small, tightly sealed vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Also, include a set of aliquots for freeze-thaw cycle testing.

-

Time-Zero Analysis: Immediately analyze one aliquot to establish the initial purity and concentration (T=0).

-

Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition. For the freeze-thaw study, cycle the designated aliquots between freezing (e.g., -20°C for at least 12 hours) and thawing (room temperature) for a set number of cycles before analysis.

-

HPLC Analysis:

-

Dilute a sample from each aliquot with an appropriate mobile phase.

-

Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).

-

Analyze the resulting chromatogram to determine the peak area of the parent this compound compound and identify any new peaks that may correspond to degradation products.

-

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A compound is generally considered stable if the remaining percentage is above a certain threshold (e.g., 95%).

Visualizations: Signaling Pathways and Experimental Workflows

To further aid in the understanding of this compound's mechanism of action and the experimental procedures for its handling, the following diagrams have been generated using Graphviz (DOT language).

Caption: Simplified signaling pathway of the P2X4 receptor and the antagonistic action of this compound.

References

Unveiling 5-BDBD: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)-1,3-dihydro-2H-Benzofuro[3,2-e]-1,4-diazepin-2-one, commonly known as 5-BDBD, has emerged as a significant pharmacological tool for studying the P2X4 receptor, a ligand-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and Synthesis

While the initial discovery and synthesis of this compound are primarily detailed in patent literature, subsequent research has focused on the synthesis of radiolabeled analogs for positron emission tomography (PET) imaging, providing insights into its chemical scaffold. The core synthesis of this compound, a benzofurodiazepine derivative, involves a multi-step process. Although a detailed, publicly available, step-by-step protocol for the original synthesis is not extensively documented in peer-reviewed literature, the synthesis of its analogs offers a foundational understanding.

For instance, the synthesis of N-[11C]Me-5-BDBD and [18F]F-5-BDBD involves the preparation of precursor molecules followed by radiolabeling.[1] The N-methylation to produce the [11C] labeled analog is achieved using [11C]CH3OTf with the desmethylated precursor.[1] The synthesis of the [18F] labeled analog involves a nucleophilic substitution reaction with K[18F]F/Kryptofix 2.2.2 on a corresponding nitro- or tosylated precursor.[1] These methodologies highlight the chemical tractability of the this compound scaffold for derivatization.

Logical Workflow for Analog Synthesis:

Caption: General workflow for the synthesis of radiolabeled this compound analogs.

Biological Activity and Mechanism of Action

This compound is primarily recognized as a potent and selective antagonist of the P2X4 receptor. However, the precise mechanism of its antagonistic action has been a subject of debate in the scientific community.

Initial studies suggested that this compound acts as a competitive antagonist , directly competing with ATP for the orthosteric binding site. This was supported by findings where this compound caused a rightward shift in the ATP concentration-response curve without a reduction in the maximal response.[2]

Conversely, other studies have provided evidence for an allosteric mechanism of action .[3] This suggests that this compound binds to a site on the P2X4 receptor distinct from the ATP binding site, inducing a conformational change that inhibits channel function. This mode of action is supported by radioligand binding studies where this compound failed to displace a radiolabeled ATP agonist.

Signaling Pathway of P2X4 Receptor and Inhibition by this compound:

Caption: Proposed allosteric inhibition of the P2X4 receptor signaling pathway by this compound.

Quantitative Data

The inhibitory potency of this compound on the P2X4 receptor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are a key measure of its efficacy.

| Receptor Subtype | Species | Cell Line | IC50 (µM) | Reference |

| P2X4 | Human | CHO cells | 0.50 | |

| P2X4 | Rat | HEK293 cells | 0.75 | [4] |

This compound exhibits selectivity for the P2X4 receptor over other P2X subtypes. At a concentration of 10 µM, this compound showed no significant antagonist effects at other P2X receptors. However, some studies have reported modest inhibition of P2X1 and P2X3 receptors at higher concentrations.[4]

| Receptor Subtype | Inhibition at 10 µM this compound | Reference |

| P2X1 | ~13% | [4] |

| P2X3 | ~35% | [4] |

| P2X2a | No significant inhibition | [4] |

| P2X2b | No significant inhibition | [4] |

| P2X7 | No significant inhibition | [4] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for characterizing the inhibitory effect of this compound on P2X4 receptor-mediated currents.

Experimental Workflow:

Caption: Workflow for assessing this compound's effect on P2X4R currents via patch-clamp.

Detailed Methodology (based on Coddou et al., 2019): [4]

-

Cell Culture: HEK293 cells are transiently transfected with the cDNA for the rat P2X4 receptor.

-

Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The membrane potential is held at -60 mV.

-

Solutions: The extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The intracellular (pipette) solution contains (in mM): 145 CsCl, 10 EGTA, and 10 HEPES, pH 7.2.

-

Drug Application: ATP is applied to the cells to induce a current. This compound is pre-applied for a set duration (e.g., 2 minutes) and then co-applied with ATP.

-

Data Analysis: The inhibition of the ATP-induced current by this compound is measured and used to calculate the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of P2X4 receptor function. While its precise mechanism of action remains a topic of investigation, its potency and selectivity make it a cornerstone for in vitro and in vivo studies. The available information on the synthesis of its analogs opens avenues for the development of novel probes and potential therapeutic agents targeting the P2X4 receptor. Further research to elucidate the exact binding site and the structural basis of its interaction with the P2X4 receptor will be crucial for the rational design of next-generation modulators.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]

- 4. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 5-BDBD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of 5-(3-Bromophenyl)-1,3-dihydro-2H-Benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP, is implicated in various pathophysiological processes, including neuropathic pain and inflammation, making it a key therapeutic target.[1]

Mechanism of Action

The precise mechanism of action for this compound has been a subject of investigation, with evidence suggesting both competitive and allosteric antagonism. Initial studies indicated a competitive relationship with ATP at the orthosteric binding site, observing a rightward shift in the ATP concentration-response curve without a reduction in the maximal response.[1][2] However, more recent evidence from radioligand binding assays and molecular modeling studies suggests that this compound acts as a negative allosteric modulator, binding to a site distinct from the ATP binding pocket.[3][4][5] This allosteric binding is thought to involve key residues such as M109, F178, Y300, R301, and I312 on the human P2X4 receptor.[5][6]

Potency and Selectivity

This compound demonstrates potent antagonism of the P2X4 receptor, with reported IC50 values in the sub-micromolar to low micromolar range. Its selectivity has been evaluated against a panel of other P2X receptor subtypes.

Quantitative Analysis of this compound Antagonism

| Receptor Subtype | Species | Assay Type | Agonist Concentration | IC50 / % Inhibition | Reference |

| P2X4 | Rat | Whole-cell patch clamp | 10 µM ATP | 0.75 ± 0.27 µM | [3][7] |

| P2X4 | Human | Whole-cell patch clamp | 1 µM ATP | ~0.5 µM | [8] |

| P2X4 | Human | Ca2+ influx | 0.25 µM ATP | Significant inhibition at 2-20 µM | [9] |

| P2X1 | Rat | Whole-cell patch clamp | 10 µM this compound | 12.7 ± 5.6 % inhibition | [3][7] |

| P2X2a | Rat | Whole-cell patch clamp | 10 µM this compound | No significant inhibition | [3][7] |

| P2X2b | Rat | Whole-cell patch clamp | 10 µM this compound | No significant inhibition | [3][7] |

| P2X3 | Rat | Whole-cell patch clamp | 10 µM this compound | 35.9 ± 10.1 % inhibition | [3][7] |

| P2X7 | Rat | Whole-cell patch clamp | 1 mM ATP | No significant inhibition | [3] |

This table summarizes key quantitative data for this compound's in vitro activity. Values are presented as reported in the cited literature.

Signaling Pathways Modulated by this compound

As a P2X4 receptor antagonist, this compound is positioned to modulate downstream signaling cascades initiated by P2X4 activation. In pathological states like neuropathic pain and inflammation, P2X4 receptor activation in immune cells, such as microglia, is known to trigger signaling pathways involving p38 Mitogen-Activated Protein Kinase (MAPK) and the activation of the inflammasome complex.[4] By blocking the P2X4 receptor, this compound can prevent these downstream events.

Experimental Protocols

The in vitro characterization of this compound has primarily relied on two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents passing through the P2X4 receptor channel upon activation by ATP and its inhibition by this compound.

Methodology:

-

Cell Culture: HEK293 cells are transiently or stably transfected with the cDNA encoding for the desired P2X receptor subtype (e.g., rat P2X4).[3][9]

-

Electrophysiological Recording:

-

Cells are voltage-clamped at a holding potential of -60 mV.[9]

-

An external solution (Artificial Cerebrospinal Fluid or similar) is continuously perfused over the cells.

-

ATP is applied to the cell to evoke an inward current mediated by the P2X4 receptor.

-

To assess inhibition, this compound is pre-applied for a defined period (e.g., 2-5 minutes) before co-application with ATP.[3][9]

-

Currents are recorded and analyzed to determine the extent of inhibition and to calculate parameters like IC50.

-

Intracellular Calcium Influx Assays

This method measures the increase in intracellular calcium concentration that occurs upon the opening of the P2X4 receptor channel, which is permeable to calcium ions.

Methodology:

-

Cell Preparation: HEK293 cells expressing the P2X4 receptor are seeded in multi-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Stimulation and Measurement:

-

A baseline fluorescence reading is taken.

-

ATP (at a submicromolar concentration, e.g., 0.25 µM, to avoid activating other endogenous receptors) is added to stimulate the cells.[9]

-

The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a plate reader (e.g., FLIPRTetra).[9]

-

-

Data Analysis: The inhibition of the ATP-induced calcium signal by this compound is quantified.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2X4 receptor. While its exact binding mechanism has been debated, recent evidence strongly points towards allosteric modulation. Its in vitro profile, established through electrophysiological and calcium imaging studies, supports its use as a valuable pharmacological tool for investigating P2X4 receptor function in both physiological and pathological contexts. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies.

References

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]

- 9. karger.com [karger.com]

5-BDBD: A Selective P2X4 Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X4 receptor, an ATP-gated ion channel, is a key player in various physiological and pathophysiological processes, including neuropathic pain, inflammation, and cardiovascular function.[1][2] Its role in these conditions has made it a compelling target for therapeutic intervention. 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) has emerged as a potent and selective antagonist of the P2X4 receptor, providing a valuable pharmacological tool to probe the receptor's function and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Introduction to this compound and the P2X4 Receptor

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[3] Upon activation, these receptors form a non-selective cation channel, leading to the influx of Na+ and Ca2+ and subsequent cellular responses. The P2X4 receptor is widely expressed in various cell types, including immune cells like microglia and macrophages, as well as in the central and peripheral nervous systems.[2] This widespread distribution underscores its involvement in a diverse range of biological functions.

This compound was identified as a selective antagonist for the P2X4 receptor, offering a significant advantage over non-selective purinergic antagonists like suramin and PPADS, to which the P2X4 receptor is notably resistant.[3][4]

Mechanism of Action: An Allosteric Modulator

The precise mechanism of action of this compound has been a subject of investigation, with early studies suggesting a competitive antagonism at the ATP binding site.[4] However, more recent and comprehensive evidence from radioligand binding assays, molecular modeling, and site-directed mutagenesis strongly indicates that this compound acts as a negative allosteric modulator.[1][2][5]

Radioligand binding studies have shown that this compound does not compete with the binding of [35S]ATPγS, a radiolabeled ATP analog, to the P2X4 receptor.[5][6] This finding is a key piece of evidence against a competitive mechanism. Molecular modeling and mutagenesis studies have identified a putative allosteric binding site for this compound located in an intersubunit pocket within the body of the P2X4 receptor, distinct from the orthosteric ATP binding site.[1][5] Key residues involved in the binding of this compound have been identified as M109, F178, Y300, and I312 from one subunit and R301 from the adjacent subunit.[1] It is hypothesized that this compound binding to this site stabilizes the closed state of the channel, thereby reducing the probability of channel opening in the presence of ATP.[1]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various studies and experimental systems. The following tables summarize the key quantitative data.

Table 1: Potency of this compound at P2X4 Receptors

| Species | Cell Line | Assay Method | IC50 (µM) | Reference(s) |

| Human | CHO | Electrophysiology | 0.50 | [7][8] |

| Human | HEK293 | Electrophysiology | 0.78 ± 0.24 | [5] |

| Rat | HEK293 | Electrophysiology | 0.75 ± 0.27 | [3][9][10][11] |

| Rat | CHO | Electrophysiology | ~0.5 | [12] |

| Human | HEK293 | Calcium Influx | ~1.2 | [4] |

Table 2: Selectivity Profile of this compound against other P2X Receptors

| Receptor Subtype | Species | Concentration of this compound (µM) | % Inhibition | Reference(s) |

| P2X1 | Rat | 10 | 13 | [3][10][11] |

| P2X2a | Rat | 10 | No significant effect | [3][10][11] |

| P2X2b | Rat | 10 | No significant effect | [3][10][11] |

| P2X3 | Rat | 10 | 35 | [3][10][11] |

| P2X7 | Rat | 10 | No significant effect | [3][10][11] |

| P2X2 | Human | Up to 10 | No significant effect | [5] |

Experimental Protocols

The characterization of this compound as a P2X4 antagonist relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they lack endogenous P2X receptors.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection:

-

Seed HEK293 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

-

For each well, prepare a transfection mix containing plasmid DNA encoding the desired P2X receptor subtype (e.g., human P2X4) and a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium, following the manufacturer's instructions.

-

Incubate the transfection mix at room temperature for 20-30 minutes to allow for complex formation.

-

Add the transfection complexes to the cells and incubate for 24-48 hours before proceeding with experiments.

-

Whole-Cell Patch Clamp Electrophysiology

-

Objective: To measure ATP-evoked ion currents through P2X4 receptors and assess the inhibitory effect of this compound.

-

Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with NaOH.

-

-

Procedure:

-

Transfected HEK293 cells are plated on glass coverslips.

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Borosilicate glass pipettes (3-5 MΩ resistance) are filled with the internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

ATP is applied to the cell to evoke an inward current.

-

To test the effect of this compound, the compound is pre-applied for a defined period (e.g., 2 minutes) before co-application with ATP.

-

The inhibition of the ATP-evoked current by this compound is measured and used to determine the IC50 value.

-

Calcium Influx Assay

-

Objective: To measure changes in intracellular calcium concentration upon P2X4 receptor activation and its inhibition by this compound.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

-

Procedure:

-

Transfected cells are seeded in a 96-well black-walled, clear-bottom plate.

-

Cells are loaded with Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

The loading solution is removed, and cells are washed with HBSS.

-

The plate is placed in a fluorescence microplate reader.

-

Baseline fluorescence is recorded.

-

This compound or vehicle is added to the wells and incubated for a specific duration.

-

ATP is added to stimulate the P2X4 receptors, and the change in fluorescence intensity is recorded over time.

-

The increase in fluorescence, corresponding to the influx of calcium, is analyzed to determine the inhibitory effect of this compound.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Whole-Cell Patch Clamp Analysis of this compound.

Caption: Experimental Workflow for Calcium Influx Assay.

Conclusion

This compound stands as a cornerstone tool for the pharmacological investigation of the P2X4 receptor. Its characterization as a potent and selective negative allosteric modulator has provided invaluable insights into the structure-function relationship of this important ion channel. The experimental methodologies detailed in this guide form the basis for the continued exploration of P2X4 receptor biology and the development of novel therapeutic agents targeting this receptor for the treatment of neuropathic pain, inflammation, and other associated disorders. Further research into the in vivo efficacy and safety profile of this compound and its analogs will be critical in translating these preclinical findings into clinical applications.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Radiolabeling of the rat P2X4 purinoceptor: evidence for allosteric interactions of purinoceptor antagonists and monovalent cations with P2X purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch Clamp Protocol [labome.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. static.igem.org [static.igem.org]

- 7. hek293.com [hek293.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Radioligands Targeting the Purinergic P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics-reports.org [biophysics-reports.org]

- 11. neb.com [neb.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

The Biological Activity of 5-BDBD in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the P2X4 purinergic receptor, an ATP-gated ion channel.[1][2] Expressed in various cells of the central nervous system (CNS), including neurons and microglia, the P2X4 receptor is implicated in a range of neurological processes such as synaptic plasticity, neuroinflammation, and chronic pain.[3][4] This technical guide provides an in-depth overview of the biological activity of this compound in neuronal cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways and workflows.

Core Mechanism of Action

This compound is primarily characterized as a potent and selective antagonist of the P2X4 receptor.[2][5] Its primary mode of action is the inhibition of ATP-induced ion currents mediated by the P2X4 receptor.[2][6] Upon activation by extracellular ATP, the P2X4 receptor forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺.[1] This cation influx results in membrane depolarization and the initiation of various downstream signaling cascades.[1] this compound effectively blocks these initial events by preventing the channel from opening in response to ATP.

There is an ongoing scientific discussion regarding the precise mechanism of this compound's antagonism. Some studies suggest a competitive mechanism, where this compound vies with ATP for the orthosteric binding site.[6] This is supported by findings that this compound can cause a rightward shift in the ATP concentration-response curve without altering the maximal response.[2] Conversely, other research, including radioligand binding studies, points towards an allosteric mechanism of action.[7] This model proposes that this compound binds to a site distinct from the ATP-binding pocket, inducing a conformational change in the receptor that reduces its affinity for ATP or its ability to open the channel.[7]

Quantitative Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound against P2X4 receptors and its selectivity over other P2X receptor subtypes.

Table 1: Inhibitory Potency (IC50) of this compound on P2X4 Receptors

| Receptor Species | Cell Line | IC50 (µM) | Reference |

| Rat | HEK293 | 0.75 | [2] |

| Human | CHO | 0.50 | [7] |

| Human | HEK293 | 1.2 | [6] |

Table 2: Selectivity Profile of this compound against various P2X Receptor Subtypes

| Receptor Subtype | Concentration of this compound (µM) | Inhibition (%) | Reference |

| P2X1 | 10 | 13 | [2] |

| P2X2a | 10 | No significant inhibition | [2] |

| P2X2b | 10 | No significant inhibition | [2] |

| P2X3 | 10 | 35 | [2] |

| P2X7 | 10 | No significant inhibition | [2] |

Key Biological Effects in Neuronal Systems

In neuronal contexts, the antagonism of P2X4 receptors by this compound leads to several significant biological effects:

-

Modulation of Synaptic Plasticity: this compound has been shown to reduce long-term potentiation (LTP) in rat hippocampal slices, suggesting a role for P2X4 receptors in synaptic strengthening and memory formation.[2][5]

-

Neuroinflammation and Pain: P2X4 receptors are upregulated in microglia, the resident immune cells of the CNS, following nerve injury.[3] The activation of these receptors contributes to the release of pro-inflammatory mediators and the development of neuropathic pain.[3][4] By blocking P2X4 receptors, this compound can attenuate these neuroinflammatory responses.[4]

-

Downstream Signaling Cascades: The influx of Ca²⁺ through P2X4 receptors activates various intracellular signaling pathways, including the p38 MAP kinase pathway, which is crucial for the release of brain-derived neurotrophic factor (BDNF) from microglia.[1][3] BDNF, in turn, can alter neuronal function and contribute to pain hypersensitivity.[1] this compound can interrupt these signaling cascades by preventing the initial Ca²⁺ influx.[1][4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring P2X4 Receptor Currents

This protocol is designed to measure ATP-gated currents in cells expressing P2X4 receptors and to assess the inhibitory effect of this compound.

a. Cell Preparation:

-

Culture HEK293 cells transiently or stably expressing the P2X4 receptor of interest.

-

Plate cells onto glass coverslips 24-48 hours before the experiment.

b. Recording Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

c. Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a gigaseal (resistance > 1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

Apply ATP (e.g., 10 µM for 5 seconds) to the cell using a rapid solution exchange system to evoke an inward current.

-

To test the effect of this compound, pre-apply the compound (at various concentrations) for a set duration (e.g., 2 minutes) before co-applying it with ATP.

-

Record the peak amplitude of the ATP-evoked current in the absence and presence of this compound.

-

Wash out the antagonist to observe the reversibility of the inhibition.

d. Data Analysis:

-

Measure the peak inward current in response to ATP.

-

Normalize the current in the presence of this compound to the control current (ATP alone).

-

Plot a concentration-response curve and fit the data with a logistic function to determine the IC50 value of this compound.

Calcium Imaging to Assess P2X4 Receptor Function

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) following P2X4 receptor activation and its inhibition by this compound.

a. Cell Preparation:

-

Plate cells expressing P2X4 receptors onto glass-bottom dishes or 96-well plates.

b. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, 2-5 µM) and a non-ionic surfactant (e.g., Pluronic F-127, 0.02%) in a physiological salt solution (e.g., HBSS).

-

Remove the culture medium from the cells and wash with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

c. Imaging Procedure:

-

Place the dish or plate on the stage of a fluorescence microscope or a plate reader equipped for fluorescence measurements.

-

Acquire a baseline fluorescence reading.

-

To test the effect of this compound, pre-incubate the cells with the desired concentrations of the antagonist for a specific period.

-

Add ATP to the cells to stimulate P2X4 receptors and record the change in fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to an increase in [Ca²⁺]i.

d. Data Analysis:

-

Quantify the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

-

Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

-

Compare the ATP-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.

Mandatory Visualizations

Caption: P2X4 receptor signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is an invaluable tool for the pharmacological investigation of P2X4 receptors in neuronal cells. Its potent and selective antagonist activity allows for the detailed study of the receptor's role in synaptic function, neuroinflammation, and pain signaling. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of this compound and to further elucidate the intricate functions of the P2X4 receptor in the central nervous system. A thorough understanding of its biological activity is crucial for the development of novel therapeutic strategies targeting P2X4-mediated pathologies.

References

- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-BDBD's Role in Modulating ATP-Gated Ion Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular adenosine triphosphate (ATP) is a critical signaling molecule that activates a family of ligand-gated ion channels known as P2X receptors. These receptors are implicated in a wide array of physiological and pathophysiological processes, including neuropathic pain, inflammation, and synaptic plasticity, making them attractive targets for therapeutic intervention.[1][2] The compound 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) has emerged as a pivotal pharmacological tool for studying these channels. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, selectivity, and the experimental protocols used to characterize its function as a modulator of ATP-gated ion channels.

Introduction to P2X Receptors and this compound

P2X receptors are trimeric, non-selective cation channels that open in response to extracellular ATP.[3][4] The seven mammalian P2X subunits (P2X1-7) can form either homomeric or heteromeric channels, leading to a diversity of receptor subtypes with distinct biophysical and pharmacological properties.[3] Upon activation, P2X receptors permit the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, causing membrane depolarization and an increase in intracellular calcium concentration.[5][6] These events trigger a variety of downstream signaling cascades crucial for cellular function.[5]

This compound is a benzodiazepine derivative identified as a potent and selective antagonist of the P2X4 receptor subtype. Its selectivity has made it an invaluable tool for isolating and studying the specific roles of P2X4 receptors in complex biological systems.

Mechanism of Action of this compound

Selectivity for P2X4 Receptors

This compound demonstrates high selectivity for the P2X4 receptor. Studies have shown that at concentrations effective for blocking P2X4, it has no significant antagonist effects on other P2X subtypes, such as P2X2a, P2X2b, and P2X7.[7] However, at higher concentrations (e.g., 10 µM), some modest inhibition of rat P2X1 (13%) and P2X3 (35%) receptors has been observed.[7] This profile allows researchers to probe P2X4-mediated functions with a high degree of confidence.

Allosteric Modulation

-

The inability of this compound to displace the radiolabeled agonist [³⁵S]ATPγS from the P2X4 receptor, in contrast to true competitive antagonists.[9]

-

The observation that this compound causes a reduction in the maximal response to ATP, a hallmark of non-competitive antagonism.[9]

This allosteric mechanism implies that this compound binds to a site on the receptor distinct from the ATP binding (orthosteric) site.

The Allosteric Binding Site

Molecular modeling and site-directed mutagenesis have identified a putative allosteric binding pocket for this compound located in the body region of the P2X4 receptor, between two adjacent subunits.[8][9] The key amino acid residues proposed to form this binding site are M109, F178, Y300, and I312 on one subunit and R301 on the neighboring subunit.[8] An interaction between the carbonyl group of this compound and the R301 residue is thought to be crucial for its inhibitory activity.[8]

Furthermore, the inhibitory action of this compound is state-dependent. It effectively inhibits the closed state of the P2X4 channel but is significantly less effective once the channel is in the open or desensitizing state.[8][9] This is hypothesized to be due to a conformational change upon channel activation that constricts the allosteric binding pocket, preventing this compound from binding.[8]

Quantitative Data on this compound Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following tables summarize the reported IC₅₀ values for this compound against various P2X receptors.

| Receptor Subtype | Species | Expression System | IC₅₀ (µM) | Reference(s) |

| P2X4 | Human | CHO Cells | 0.50 | |

| P2X4 | Rat | HEK293 Cells | 0.75 | [7][10][11] |

| P2X4 | Human | HEK293 Cells | 0.78 | [9] |

Table 1: Inhibitory Potency of this compound on P2X4 Receptors.

| Receptor Subtype | Species | This compound Conc. (µM) | % Inhibition | Reference(s) |

| P2X1 | Rat | 10 | ~13% | [7] |

| P2X2a, P2X2b | Rat | 10 | No significant effect | [7] |

| P2X3 | Rat | 10 | ~35% | [7] |

| P2X7 | Rat | 10 | No significant effect | [7] |

Table 2: Selectivity Profile of this compound Against Other P2X Receptors.

Key Experimental Protocols

Characterization of this compound's effects on P2X receptors relies on established molecular and physiological techniques.

Cell Culture and Heterologous Expression

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous purinergic receptor expression and high transfection efficiency.[7][12]

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the specific human or rat P2X receptor subunits of interest using standard lipid-based transfection reagents.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Electrophysiological Recording (Whole-Cell Patch Clamp)

-

Preparation: Transfected cells are plated on glass coverslips 24-48 hours before recording.

-

Solutions:

-

Recording:

-

Drug Application:

-

Data Acquisition: Currents are recorded using an amplifier, sampled at 1 kHz, and filtered at 10 kHz. Software such as HEKA PatchMaster is used for acquisition and analysis.[9]

Intracellular Calcium Imaging

-

Cell Preparation: Transfected cells are seeded in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Measurement:

-

The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR Tetra).[12]

-

Baseline fluorescence is measured before the addition of compounds.

-

-

Drug Application: The instrument adds ATP (agonist) with or without pre-incubation of this compound (antagonist) and records the subsequent changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.[12]

Visualizations: Pathways and Protocols

Caption: P2X4 receptor signaling pathway and site of this compound modulation.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Caption: Proposed state-dependent allosteric inhibition by this compound.

Conclusion

This compound is a potent and selective negative allosteric modulator of the P2X4 receptor. Its well-characterized mechanism of action and selectivity make it an indispensable pharmacological tool for elucidating the physiological and pathological roles of P2X4. The data and protocols outlined in this guide provide a framework for its effective use in research and drug discovery. Understanding the structural basis of its interaction with the P2X4 receptor, particularly its binding to a distinct allosteric site, opens new avenues for the rational design of novel, subtype-selective P2X modulators for conditions such as neuropathic pain and chronic inflammation.

References

- 1. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]

- 3. Molecular physiology of P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. karger.com [karger.com]

An In-depth Technical Guide to the 5-BDBD Binding Site on the P2X4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the allosteric binding site for the antagonist 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) on the P2X4 receptor. The content herein is curated for an audience with a professional background in pharmacology, molecular biology, and drug development, offering detailed insights into the binding site's characteristics, the modulatory effects of this compound, and the experimental methodologies used in its study.

Introduction to the P2X4 Receptor

The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). As a member of the P2X family of receptors, it forms a trimeric structure that functions as a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺ upon activation. This influx leads to membrane depolarization and the initiation of various downstream signaling pathways. The P2X4 receptor is widely expressed in the central and peripheral nervous systems, as well as in various immune and endothelial cells. Its involvement in neuropathic pain, inflammation, and cardiovascular regulation has made it a significant therapeutic target.

The this compound Allosteric Binding Site

Contrary to initial hypotheses of competitive antagonism at the orthosteric ATP binding site, recent studies have established that this compound acts as a negative allosteric modulator of the P2X4 receptor.[1] This means it binds to a site distinct from the ATP binding pocket, inducing a conformational change that reduces the receptor's activity.

The allosteric binding site for this compound is located in a pocket between two adjacent subunits of the P2X4 receptor, within the "body" region of the extracellular domain.[2][3] Molecular modeling and site-directed mutagenesis studies have identified several key amino acid residues that are crucial for the binding and antagonist activity of this compound.[2][3]

These residues are:

-

On one subunit: Methionine 109 (M109), Phenylalanine 178 (F178), Tyrosine 300 (Y300), and Isoleucine 312 (I312).[2][3]

The interaction between the carbonyl group of this compound and the R301 residue on the adjacent subunit is thought to be a significant contributor to its inhibitory activity.[2][3] Interestingly, the bromine group of this compound does not appear to be essential for its antagonist function.[2][3]

The mechanism of action involves this compound preferentially binding to the closed or resting state of the channel.[2][3] Upon channel opening or desensitization, a conformational change is believed to occur in the allosteric pocket, which reduces the binding affinity of this compound.[2][3]

Quantitative Data for this compound at the P2X4 Receptor

The following table summarizes the key quantitative parameters describing the interaction of this compound with the P2X4 receptor.

| Parameter | Species | Value | Cell Type | Assay | Reference(s) |

| IC₅₀ | Human | 780 ± 24 nM | HEK293 | Electrophysiology | [2] |

| IC₅₀ | Human | ~0.5 µM | CHO | Electrophysiology | [3][4] |

| IC₅₀ | Rat | 0.75 ± 0.27 µM | HEK293 | Electrophysiology | [1] |

| EC₅₀ Shift (ATP) | Rat | From 4.7 ± 1.8 µM to 15.9 ± 3.9 µM (with 1 µM this compound) | HEK293 | Electrophysiology | [1] |

| Mode of Action | Human, Rat | Negative Allosteric Modulator | HEK293, CHO | Electrophysiology, Radioligand Binding | [1][2] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the P2X4 receptor in response to ATP and the inhibitory effect of this compound.

Cell Preparation:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the P2X4 receptor.

-

Cells are cultured on glass coverslips for 24-48 hours post-transfection.

Recording Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.

-

External (Bath) Solution (in mM): 142 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 10 HEPES, adjusted to pH 7.35 with NaOH.

Recording Procedure:

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.

-

Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries and filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

ATP is applied to the cell using a rapid solution exchange system to evoke an inward current.

-

To test the effect of this compound, the compound is pre-applied for a defined period (e.g., 2 minutes) before co-application with ATP.

-

Currents are recorded and analyzed to determine the concentration-response relationship and the IC₅₀ of this compound.

Site-Directed Mutagenesis

This method is employed to identify the specific amino acid residues involved in the binding of this compound.

Protocol Overview (using a commercial kit, e.g., QuikChange):

-

Primer Design: Two complementary oligonucleotide primers containing the desired mutation (e.g., Alanine substitution) are designed. Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: A PCR reaction is set up containing the P2X4 receptor plasmid DNA, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs. The entire plasmid is amplified.

-

Parental DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

-

Selection and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

-

Functional Analysis: The mutated P2X4 receptor is then expressed in a suitable cell line, and its function and sensitivity to this compound are assessed using whole-cell patch clamp electrophysiology as described above.

Radioligand Binding Assay

This assay is used to determine if this compound binds to the orthosteric (ATP) binding site or an allosteric site.

Membrane Preparation:

-

Cells expressing the P2X4 receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

Binding Assay (using [³⁵S]ATPγS):

-

The radioligand, [³⁵S]ATPγS (a non-hydrolyzable ATP analog), is incubated with the cell membranes.

-

For competition assays, increasing concentrations of an unlabeled ligand (e.g., cold ATP or this compound) are added to the incubation mixture.